molecular formula C17H31N3OS B2694864 N-cyclohexyl-3-(pyrrolidin-1-ylmethyl)-1,4-thiazepane-4-carboxamide CAS No. 1448037-17-9

N-cyclohexyl-3-(pyrrolidin-1-ylmethyl)-1,4-thiazepane-4-carboxamide

Cat. No.: B2694864
CAS No.: 1448037-17-9
M. Wt: 325.52
InChI Key: QAMMBTFRIXIYEG-UHFFFAOYSA-N
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Description

N-cyclohexyl-3-(pyrrolidin-1-ylmethyl)-1,4-thiazepane-4-carboxamide is a complex organic compound that belongs to the class of thiazepane derivatives. This compound is characterized by its unique structure, which includes a cyclohexyl group, a pyrrolidinylmethyl group, and a thiazepane ring. It has garnered interest in various fields of scientific research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclohexyl-3-(pyrrolidin-1-ylmethyl)-1,4-thiazepane-4-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Thiazepane Ring: The thiazepane ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a thioamide and an α-halo ketone, under basic conditions.

    Introduction of the Pyrrolidinylmethyl Group: The pyrrolidinylmethyl group can be introduced via a nucleophilic substitution reaction using pyrrolidine and an appropriate alkylating agent.

    Attachment of the Cyclohexyl Group: The cyclohexyl group can be attached through a Friedel-Crafts alkylation reaction using cyclohexyl chloride and a Lewis acid catalyst.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

N-cyclohexyl-3-(pyrrolidin-1-ylmethyl)-1,4-thiazepane-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert certain functional groups within the molecule.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.

    Substitution: Pyrrolidine, alkyl halides, Lewis acids.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various alkyl or aryl groups.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory and analgesic activities.

    Industry: Used in the development of new materials and as a catalyst in certain chemical processes.

Mechanism of Action

The mechanism of action of N-cyclohexyl-3-(pyrrolidin-1-ylmethyl)-1,4-thiazepane-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of enzymes involved in inflammation, thereby exerting anti-inflammatory effects.

Comparison with Similar Compounds

Similar Compounds

    N-cyclohexyl-3-(piperidin-1-ylmethyl)-1,4-thiazepane-4-carboxamide: Similar structure but with a piperidinylmethyl group instead of a pyrrolidinylmethyl group.

    N-cyclohexyl-3-(morpholin-1-ylmethyl)-1,4-thiazepane-4-carboxamide: Contains a morpholinylmethyl group instead of a pyrrolidinylmethyl group.

Uniqueness

N-cyclohexyl-3-(pyrrolidin-1-ylmethyl)-1,4-thiazepane-4-carboxamide is unique due to its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties

Properties

IUPAC Name

N-cyclohexyl-3-(pyrrolidin-1-ylmethyl)-1,4-thiazepane-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H31N3OS/c21-17(18-15-7-2-1-3-8-15)20-11-6-12-22-14-16(20)13-19-9-4-5-10-19/h15-16H,1-14H2,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QAMMBTFRIXIYEG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC(=O)N2CCCSCC2CN3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H31N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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